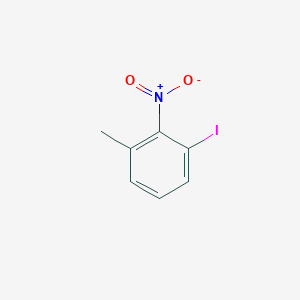

1-碘-3-甲基-2-硝基苯

描述

1-Iodo-3-methyl-2-nitrobenzene is a C-nitro compound that is nitrobenzene bearing an iodine substituent at C-3 . It has been used in the synthesis of 5-substituted pyrrolo [3,2-b]pyridine amide and 3′-nitro-4-methylthiobiphenyl .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . An example is the preparation of 1-methyl-3-nitrobenzene from N-(4-methyl-phenyl)ethanamide (aceto-para-toluidide) . Routes to aliphatic nitro compounds include the reaction of an alkyl halide (of good SN2 reactivity) with nitrite ion .Molecular Structure Analysis

1-Iodo-3-methyl-2-nitrobenzene contains a total of 17 bonds; 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .科学研究应用

Organic Synthesis: Building Blocks for Complex Molecules

1-Iodo-3-methyl-2-nitrobenzene serves as a versatile intermediate in organic synthesis. Its iodo and nitro groups are reactive sites that can undergo various transformations, making it a valuable starting material for constructing complex molecular architectures. For instance, it can be used in the synthesis of indoles, which are core structures in many natural products and pharmaceuticals .

Medicinal Chemistry: Drug Development and Design

In medicinal chemistry, 1-Iodo-3-methyl-2-nitrobenzene is utilized for the synthesis of drug candidates. Its incorporation into molecules can lead to compounds with potential therapeutic effects. The nitro group, in particular, can be reduced to an amine, which is a functional group commonly found in drugs .

Material Science: Advanced Functional Materials

The compound’s unique structure allows for its use in material science, where it can contribute to the development of advanced functional materials. These materials might possess novel properties such as enhanced conductivity or photoreactivity, which can be applied in electronics or as sensors .

Catalysis: Catalyst Development

Researchers use 1-Iodo-3-methyl-2-nitrobenzene in the development of catalysts. The compound can be a substrate in catalytic reactions, helping to study and improve the efficiency of catalysts. This has implications for industrial processes, where improved catalysts can lead to more sustainable and cost-effective production methods .

Environmental Science: Pollutant Degradation

In environmental science, this compound can be used to study the degradation of pollutants. Its nitro group is similar to those found in many pollutants, so researchers can use it to model and understand the breakdown of harmful substances in the environment .

Analytical Chemistry: Method Development

1-Iodo-3-methyl-2-nitrobenzene can be employed in analytical chemistry for method development. It can serve as a standard or reagent in the development of new analytical techniques, which are essential for quality control and assurance in various industries .

Chemical Education: Teaching and Learning

This compound is also valuable in chemical education, where it can be used to demonstrate various chemical reactions and principles. Its reactivity provides a practical example of iodination and nitration reactions, which are fundamental concepts in organic chemistry courses .

Agricultural Chemistry: Synthesis of Agrochemicals

Lastly, 1-Iodo-3-methyl-2-nitrobenzene finds application in the synthesis of agrochemicals. The compound can lead to the development of new pesticides or herbicides, contributing to the agricultural industry by providing more effective and safer products .

作用机制

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

未来方向

属性

IUPAC Name |

1-iodo-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHQOZRCAFHTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693487 | |

| Record name | 1-Iodo-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-methyl-2-nitrobenzene | |

CAS RN |

52414-99-0 | |

| Record name | 1-Iodo-3-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52414-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

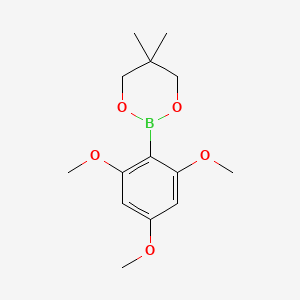

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)

![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)

![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)

![methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B1503010.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)